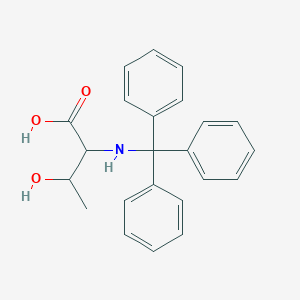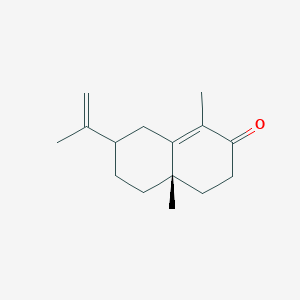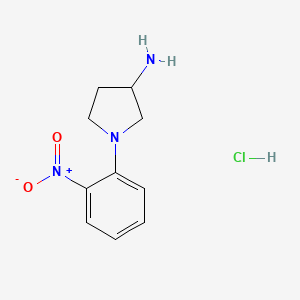
3-Hydroxy-2-(tritylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Triphenylmethyl)-L-threonine: is an organic compound that features a triphenylmethyl (trityl) group attached to the nitrogen atom of L-threonine. The triphenylmethyl group is known for its stability and is often used as a protecting group in organic synthesis. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylmethyl)-L-threonine typically involves the protection of the amino group of L-threonine using triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The general reaction scheme is as follows:
- Dissolve L-threonine in anhydrous dichloromethane.
- Add triphenylmethyl chloride and a base (e.g., pyridine) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(Triphenylmethyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Triphenylmethyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group forms alcohols.
- Substitution reactions replace the triphenylmethyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Triphenylmethyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(Triphenylmethyl)-L-threonine involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The triphenylmethyl group stabilizes the molecule and allows for selective reactions at other functional groups. The molecular targets and pathways involved include the inhibition of nucleophilic attack on the amino group, thereby preserving the integrity of the molecule during chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- N-(Triphenylmethyl)-L-serine
- N-(Triphenylmethyl)-L-cysteine
- N-(Triphenylmethyl)-L-tyrosine
Comparison: N-(Triphenylmethyl)-L-threonine is unique due to the presence of the hydroxyl group on the threonine moiety, which provides additional sites for chemical modification. Compared to N-(Triphenylmethyl)-L-serine, which also has a hydroxyl group, N-(Triphenylmethyl)-L-threonine offers different steric and electronic properties due to the presence of the methyl group on the threonine side chain. This makes it a versatile compound for various synthetic applications.
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27) |
InChI-Schlüssel |
CBIIBFYYCAFENA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)

![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)



![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)

![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
